
2-Methyl-4-tert-octylphenol
Overview
Description
2-Methyl-4-tert-octylphenol (CAS 2219-84-3) is a phenolic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It is also known by synonyms such as 4-tert-Octyl-o-cresol and 2-methyl-4-(1,1,3,3-tetramethylbutyl)phenol. Its structure features a methyl group at the 2-position and a bulky tert-octyl group (C₈H₁₇) at the 4-position of the phenol ring. This compound is characterized by 94.3% purity in commercial mixtures, slightly lower than other phenols in the same category (>95%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-tert-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-tert-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
2-Methyl-4-tert-octylphenol serves as an important intermediate in organic synthesis, particularly in the production of various polymers and organic compounds. It is utilized in:
- Polymer Production : Used as a stabilizer or additive to enhance the properties of plastics.
- Synthesis of Fine Chemicals : Acts as a precursor for the synthesis of more complex organic molecules.
Biology
Research has highlighted the biological implications of this compound:
- Antibacterial Properties : The compound exhibits antibacterial activity, making it a candidate for antimicrobial formulations.
- Endocrine Disruption Studies : It has been investigated for its estrogenic effects on aquatic organisms. For instance, studies on Japanese medaka fish have shown that exposure to octylphenols can adversely affect reproductive success and behavior, indicating potential risks to aquatic ecosystems .
Medicine
Ongoing research is exploring the therapeutic potential of this compound:
- Drug Development : Investigations are underway to assess its efficacy in developing new pharmaceuticals, particularly those targeting bacterial infections due to its antibacterial properties.
Industrial Applications
In industrial settings, this compound is used in:
- Lubricants and Fuels : Functions as an additive to improve performance characteristics.
- Plastic Stabilization : Enhances the stability and longevity of plastic products against environmental degradation.
Case Study 1: Impact on Aquatic Life
A significant study assessed the effects of octylphenol on Japanese medaka fish, revealing that exposure led to reduced courtship behaviors and reproductive success at certain concentrations (25 and 50 μg/L). The study documented developmental issues in offspring, such as circulatory system defects and incomplete eye development .
Concentration (μg/L) | Courtship Activity | Reproductive Success |
---|---|---|
Control | Normal | High |
10 | Slightly Reduced | Moderate |
25 | Significantly Reduced | Low |
50 | Severely Reduced | Very Low |
Case Study 2: Metabolomic Effects in Mice
Research conducted on mice exposed to low doses of octylphenol revealed significant metabolic changes in liver function. The study utilized metabolomic analysis to identify alterations in metabolic pathways, particularly those related to pyrimidine and purine synthesis. These findings suggest potential implications for understanding how low-dose exposure affects mammalian physiology .
Mechanism of Action
The mechanism of action of 2-Methyl-4-tert-octylphenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound can disrupt cell membranes due to its hydrophobic tert-octyl group, leading to antibacterial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)
- Molecular Formula: C₁₀H₁₃NO₃
- Key Features: tert-Butyl group (C₄H₉) at the 4-position. Nitro group (-NO₂) at the 2-position.
- Applications: Used as a miscellaneous intermediate in chemical synthesis.
- Safety : Requires precautions to avoid prolonged exposure to skin, eyes, or clothing .
2-Chloro-4-(tert-pentyl)phenol (CAS 5323-65-9)
- Molecular Formula : C₁₁H₁₅ClO
- Key Features :
- Chlorine atom at the 2-position.
- tert-Pentyl group (C₅H₁₁) at the 4-position.
- Applications : Likely utilized in biocides or preservatives due to the chlorine substituent, which enhances antimicrobial activity .
4-tert-Butyl-2-methylphenol
- Molecular Formula : C₁₁H₁₆O
- Key Features :
- tert-Butyl group (C₄H₉) at the 4-position.
- Methyl group (-CH₃) at the 2-position.
- Applications : Common in antioxidants or stabilizers for polymers .
Physicochemical Properties
Functional Differences
- Electron-Withdrawing Groups: The nitro group in 4-Tert-Butyl-2-Nitro Phenol deactivates the aromatic ring, making it less reactive toward electrophiles but more acidic . In contrast, the chlorine in 2-Chloro-4-(tert-pentyl)phenol enhances oxidative stability .
- Solubility: this compound’s larger alkyl chain likely improves solubility in non-polar solvents compared to analogues with shorter chains .
Biological Activity
2-Methyl-4-tert-octylphenol (CAS Number: 2219-84-3) is a phenolic compound that has garnered attention due to its potential biological activities, particularly as an endocrine disruptor. This article explores the biological effects, mechanisms of action, and implications of this compound based on diverse research findings.
- Molecular Formula : C15H24O
- Molecular Weight : 236.36 g/mol
- Density : Approximately 0.9 g/cm³
- Boiling Point : ~282.3 °C
- Melting Point : 79-82 °C
Biological Activity Overview
This compound exhibits significant biological activity primarily through its endocrine-disrupting properties. It acts as an estrogenic compound, influencing reproductive and developmental processes in various organisms.
- Estrogen Receptor Binding :
- Induction of Apoptosis :
- Impact on Reproductive Success :
Study on Medaka Fish
A detailed study assessed the impact of this compound on the reproductive success and behavior of male and female Japanese medaka (Oryzias latipes). Key findings included:
- Exposure Duration : Fish were exposed from one day post-hatch to six months.
- Concentrations Tested : 10, 25, 50, and 100 μg/L.
- Findings :
Neurodevelopmental Effects in Mice
A study conducted by Dinh Nam Tran et al. reported that exposure to this compound disrupts brain development in mice, leading to behavioral impairments. The study highlighted:
- Apoptosis Induction : Significant induction of apoptosis in neuronal progenitor cells.
- Reduced Proliferation : Decreased levels of bromodeoxyuridine (BrdU) and Ki67 markers indicating reduced cell proliferation .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-tert-Octylphenol | C14H22O | Known for antioxidant properties; less bulky. |
This compound | C15H24O | Estrogenic activity; significant industrial application. |
Phenol | C6H5OH | Basic phenolic structure; precursor for derivatives. |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 2-Methyl-4-tert-octylphenol in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is recommended for high sensitivity and specificity. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) and electron ionization (EI) at 70 eV. Calibrate with certified reference standards (e.g., 1000 µg/mL in isooctane) to ensure accuracy .
- Key Considerations : Matrix effects in environmental samples (e.g., soil, water) require cleanup steps such as solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates using spiked samples.
Q. How can structural isomers of this compound be distinguished experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, resolves positional isomerism. For example, the tert-octyl group’s branching pattern produces distinct chemical shifts at 25–35 ppm (quaternary carbons) and 15–20 ppm (methyl groups) .
- Advanced Tip : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out co-eluting contaminants.
Q. What are the best practices for synthesizing this compound with high purity?
- Methodology : Alkylation of p-cresol with tert-octyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, 60–80°C). Purify via vacuum distillation (b.p. 150–160°C at 1 mmHg) followed by recrystallization in hexane .
- Quality Control : Monitor purity by HPLC (C18 column, UV detection at 280 nm). Target ≥94.3% purity, as lower grades may contain alkylated phenol byproducts .
Advanced Research Questions
Q. How do environmental degradation pathways of this compound differ under aerobic vs. anaerobic conditions?
- Experimental Design : Conduct microcosm studies with -labeled compound. Aerobic degradation involves hydroxylation at the tert-octyl chain, while anaerobic conditions favor reductive dealkylation. Monitor metabolites via LC-MS/MS .
- Data Interpretation : Compare half-lives (t₁/₂) in soil (30–60 days aerobic vs. >120 days anaerobic) to assess persistence .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodology : Perform meta-analysis of existing studies, prioritizing OECD Guideline-compliant assays (e.g., in vitro cytogenicity tests under GLP conditions). Control for batch-to-batch variability in test substance purity .
- Critical Factors : Discrepancies often arise from differences in impurity profiles (e.g., residual alkylphenol ethoxylates). Characterize test materials via GC-MS before assays .
Q. How can computational models predict the environmental partitioning of this compound?
- Approach : Use EPI Suite™ software to estimate log (octanol-water partition coefficient) and biodegradability. Experimental validation via shake-flask method (log ≈ 4.2) aligns with moderate bioaccumulation potential .
- Limitations : Models may underestimate adsorption to organic matter in sediment. Validate with field studies measuring (sorption coefficient) in sediment-water systems .
Properties
IUPAC Name |
2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCNMUCTREDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062273 | |
Record name | 4-tert-Octyl-o-cresol (kent to verify) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-84-3 | |
Record name | 2-Methyl-4-tert-octylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-4-tert-octylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Octyl-o-cresol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Octyl-o-cresol (kent to verify) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1,3,3-tetramethylbutyl)-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-4-TERT-OCTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X7WG8GU66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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